molecular formula C7H8Cl3NO3 B1392366 1-(2,2,2-Trichloroacetyl)proline CAS No. 130603-10-0

1-(2,2,2-Trichloroacetyl)proline

Cat. No. B1392366
CAS RN: 130603-10-0
M. Wt: 260.5 g/mol
InChI Key: AFWGLZGDOZZTTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of proline derivatives, such as 1-(2,2,2-Trichloroacetyl)proline, involves a process known as proline editing . This process involves the synthesis of peptides by standard solid-phase-peptide-synthesis to incorporate Fmoc-Hydroxyproline (4 R -Hyp). After peptide synthesis, the Hyp protecting group is orthogonally removed and Hyp selectively modified to generate substituted proline amino acids .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem and ChemicalBook . These resources provide detailed information about the structure and other related properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem and ChemicalBook . These resources provide detailed information about the properties of the compound.

Scientific Research Applications

Crystallography and Molecular Structure

  • l‐Prolinium tri­chloro­acetate at 105 K : This study examined a proline molecule existing as a cation with a positively charged amino group and a neutral carboxylic acid group, interacting with trichloroacetic acid in an anionic state. The study explored the hydrogen bonds forming molecular columns along the c axis in the crystal structure of this compound (Rajagopal et al., 2003).

Peptide Bond Formation and Protein Synthesis

  • Synthetic polynucleotides and the amino acid code : This research investigated the role of proline in peptide bond formation, particularly in the context of protein synthesis and the genetic code (Lengyel et al., 1961).
  • Protein prosthesis: 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates : The study focused on the synthesis of molecules that mimic cis-prolyl peptide bonds, crucial in protein folding and activity. It highlights the unique properties of proline in these processes (Tam et al., 2007).

Plant Stress Resistance

  • Roles of glycine betaine and proline in improving plant abiotic stress resistance : This study reviewed the role of proline in enhancing stress tolerance in plants, particularly in response to environmental stresses like drought and salinity (Ashraf & Foolad, 2007).

Water Stress Studies in Plants

  • Rapid determination of free proline for water-stress studies : This research developed a method for the rapid colorimetric determination of proline in plants, useful in evaluating irrigation scheduling and drought resistance (Bates et al., 1973).

Synthesis of Pharmaceuticals

  • Synthesis of 1-((S)-3-Acetylthio-2-methylpropanoyl)-L-propyl-L-Phenylalanine (Alacepril) and One of Its Active Metabolites : This paper discusses the synthesis of a clinically used antihypertensive agent using proline as a key component (Sawayama et al., 1990).

Protein Structure and Function

  • The structure and function of proline-rich regions in proteins : This study explored the unique role of proline in protein structure and function, focusing on its impact on protein conformation (Williamson, 1994).

Mechanism of Action

The mechanism of action of proline and its derivatives is complex and multifaceted. Proline can interfere with internal cellular functions without concurrent lytic effects on cell membranes . It also plays a significant role in maintaining the metabolism and growth of plants under abiotic stress conditions .

Future Directions

Research on proline and its derivatives is ongoing, with a focus on understanding its roles in plant responses to abiotic stress . Manipulation of proline to induce gene functions appears promising in genetics and genomics approaches to improve plant adaptive responses under changing climate conditions . Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis .

properties

IUPAC Name

1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWGLZGDOZZTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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